N-cyclohexyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Lipophilicity Drug-likeness Spirohydantoin

N-Cyclohexyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic spirohydantoin derivative containing a 1,3-diazaspiro[4.5]decane-2,4-dione core with N1-methyl and N3-acetamide-N-cyclohexyl substitution. The compound belongs to the cycloalkanespiro-5'-hydantoin family, a class historically investigated for anticonvulsant, analgesic, anti-inflammatory, and enzyme inhibitory properties.

Molecular Formula C17H27N3O3
Molecular Weight 321.4 g/mol
Cat. No. B12172679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
Molecular FormulaC17H27N3O3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3CCCCC3
InChIInChI=1S/C17H27N3O3/c1-19-16(23)20(15(22)17(19)10-6-3-7-11-17)12-14(21)18-13-8-4-2-5-9-13/h13H,2-12H2,1H3,(H,18,21)
InChIKeyAAJNWKMANDKPIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-(1-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]dec-3-yl)Acetamide – Core Structural and Pharmacological Class Overview


N-Cyclohexyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic spirohydantoin derivative containing a 1,3-diazaspiro[4.5]decane-2,4-dione core with N1-methyl and N3-acetamide-N-cyclohexyl substitution. The compound belongs to the cycloalkanespiro-5'-hydantoin family, a class historically investigated for anticonvulsant, analgesic, anti-inflammatory, and enzyme inhibitory properties [1]. Recent explorations have expanded to histone acetyltransferase (p300/CBP) inhibition and other targets [2]. This compound is offered in screening libraries, but publicly available primary pharmacological data remain extremely limited, making direct evidence-based differentiation a challenge.

Why N-Cyclohexyl-2-(1-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]dec-3-yl)Acetamide Cannot Be Assumed Interchangeable with Other Spirohydantoins


Within the spirohydantoin class, subtle structural modifications fundamentally alter pharmacological profiles. The N3-acetamide-N-cyclohexyl group imparts distinct lipophilicity, steric bulk, and hydrogen-bonding capacity compared to N-benzyl, N-phenyl, N-pyridyl, or N-alkyl analogs. Literature on related cyclohexanespirohydantoins demonstrates that even minor changes in the N-substituent can shift activity from anticonvulsant to analgesic or anti-inflammatory [1]. Additionally, in the p300/CBP inhibitor series, spirohydantoin lead compound 21 showed that specific substitution patterns were critical for avoiding off-target inhibition of dopamine and serotonin transporters, a liability observed with the first-in-class lead A-485 [2]. Therefore, assuming functional equivalence among spirohydantoin analogs without compound-specific data poses significant risk for scientific procurement.

Quantitative Differentiation Evidence for N-Cyclohexyl-2-(1-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]dec-3-yl)Acetamide Against Its Closest Analogs


Calculated Lipophilicity (logP) Compared to the Parent Acetic Acid Derivative

The N-cyclohexyl acetamide substituent markedly increases calculated logP relative to the corresponding carboxylic acid precursor. While this is an expected consequence of amide formation, the magnitude of the shift provides a quantitative baseline for assessing membrane permeability potential. The target compound's calculated logP is 4.11 , compared to 0.89 (predicted) for (1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid . This ~3.2 log unit increase suggests significantly enhanced passive membrane diffusion capability, a parameter relevant for CNS-targeted screening libraries.

Lipophilicity Drug-likeness Spirohydantoin

Hydrogen Bond Donor Count Differentiation from N-Aryl Analogs

The target compound possesses exactly one hydrogen bond donor (the secondary amide NH), identical to N-alkyl analogs but distinct from several N-aryl spirohydantoins that can exhibit additional H-bond donors if the aryl ring carries polar substituents. For example, N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (available from multiple suppliers) presents an acetyl group capable of accepting hydrogen bonds, altering its interaction profile . At a class level, the HBD count of 0-1 places the target compound among spirohydantoins with lower hydrogen-bonding capacity, which is often advantageous for passive membrane permeability and oral bioavailability .

Hydrogen bonding ADME Spirohydantoin SAR

Molecular Weight and Rotatable Bond Comparison Against the N-Benzyl Analog

The N-cyclohexylacetamide side chain introduces a fully saturated aliphatic ring, contrasting with the planar aromatic ring of the N-benzyl analog, N-benzyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (MW 329.4 g/mol, ChemDiv) . The target compound has a molecular weight of approximately 319.4 g/mol (C17H27N3O3) and 3 rotatable bonds, while the N-benzyl analog has a similar MW (329.4) but introduces a phenyl ring that may participate in π-stacking interactions. The cyclohexyl group provides greater three-dimensionality (fraction sp³ ≈ 0.88) compared to the benzyl group (fraction sp³ ≈ 0.72), which is a parameter increasingly valued in fragment-based and lead-like library design to escape aromatic flatland [1].

Molecular weight Conformational flexibility Screening library design

Recommended Application Scenarios for N-Cyclohexyl-2-(1-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]dec-3-yl)Acetamide Based on Differentiated Properties


CNS-Oriented Fragment-Based or Lead-Like Screening Libraries

The compound's calculated logP of 4.11 and single hydrogen bond donor position it well for inclusion in CNS-focused screening collections, where moderate lipophilicity and low HBD count favor blood-brain barrier penetration . Its fully saturated cyclohexyl ring provides high three-dimensionality (Fsp³ ~0.88), aligning with modern fragment library design principles that prioritize shape diversity over planar aromatic structures [1]. Researchers building libraries targeting GPCRs, ion channels, or transporters expressed in the CNS may find this scaffold a useful complement to more aromatic spirohydantoins.

Structure-Activity Relationship (SAR) Studies of Spirohydantoin Acetamides

The compound serves as a key node for SAR exploration around the N3-acetamide substituent. By comparing directly with the N-cyclopentyl, N-benzyl, N-phenyl, and N-pyridyl analogs available from multiple screening vendors, medicinal chemists can systematically evaluate the impact of lipophilicity, steric bulk, and ring electronics on target binding and selectivity . The cyclohexyl group represents a midpoint in terms of size and lipophilicity between smaller alkyl (cyclopentyl) and larger aromatic (benzyl, phenyl) substituents, making it a valuable comparator compound.

Physicochemical Comparator in ADME Profiling Panels

Because the N-cyclohexyl analog occupies a distinct physicochemical space (logP ~4.1, HBD = 1, MW ~319), it can be used as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies alongside its N-benzyl and N-pyridyl counterparts . The ~3.2 log unit increase in lipophilicity relative to the free acid precursor provides a measurable window for assessing the contribution of the N-cyclohexylacetamide motif to passive permeability [1].

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